molecular formula C16H14N4O4S B11710869 4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-ethoxy-6-nitrophenol

4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-ethoxy-6-nitrophenol

Cat. No.: B11710869
M. Wt: 358.4 g/mol
InChI Key: IGUAOEMDUDOUQH-RQZCQDPDSA-N
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Description

4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-ETHOXY-6-NITROPHENOL is a complex organic compound that features a benzothiazole moiety, a hydrazone linkage, and a nitrophenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-ETHOXY-6-NITROPHENOL typically involves the condensation of 2-hydrazinobenzothiazole with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-ETHOXY-6-NITROPHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenol group can yield quinones, while reduction of the nitro group can produce amino derivatives .

Scientific Research Applications

4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-ETHOXY-6-NITROPHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-ETHOXY-6-NITROPHENOL involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-ETHOXY-6-NITROPHENOL is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C16H14N4O4S

Molecular Weight

358.4 g/mol

IUPAC Name

4-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-2-ethoxy-6-nitrophenol

InChI

InChI=1S/C16H14N4O4S/c1-2-24-13-8-10(7-12(15(13)21)20(22)23)9-17-19-16-18-11-5-3-4-6-14(11)25-16/h3-9,21H,2H2,1H3,(H,18,19)/b17-9+

InChI Key

IGUAOEMDUDOUQH-RQZCQDPDSA-N

Isomeric SMILES

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N/NC2=NC3=CC=CC=C3S2

Canonical SMILES

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=NNC2=NC3=CC=CC=C3S2

Origin of Product

United States

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